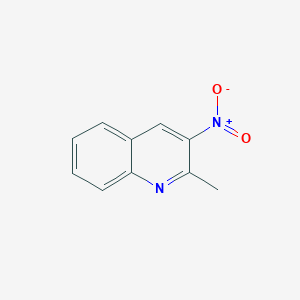

2-Methyl-3-nitroquinoline

Übersicht

Beschreibung

2-Methyl-3-nitroquinoline is a heterocyclic compound with a fused quinoline ring system. It consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring structure. The molecular formula is C9H7N . Quinoline and its derivatives have versatile applications in both natural and synthetic compounds, making them essential in industrial and medicinal contexts .

Synthesis Analysis

Several synthetic methods exist for producing this compound. Notably, the Doebner–von Miller protocol is widely used. Additionally, recent advances have explored alternative techniques, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These approaches aim to address environmental concerns and improve the efficiency of synthesis .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Neoplastic Transformation Studies

Research on 2-Methyl-3-nitroquinoline and similar compounds has shown their role in neoplastic transformations. A study by Kakunaga (1978) demonstrated that 4-nitroquinoline 1-oxide, a related compound, induced alterations in cultured human fibroblast cells, leading to neoplastic transformation. This transformation was characterized by increased cell density and the ability to grow in soft agar, which is typically associated with cancerous cells. Furthermore, these transformed cells formed solid tumors when injected into mice (Kakunaga, 1978).

Hypoxia-Selective Cytotoxins and Radiosensitizers

Denny et al. (1992) synthesized and evaluated a series of nitroquinolines, including isomers of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, as hypoxia-selective cytotoxins and radiosensitizers. These compounds demonstrated varying cytotoxicity and oxygen-sensitive bioreduction properties, making them potentially useful in targeting hypoxic tumor cells (Denny et al., 1992).

Chemical Synthesis and Modification

Woźniak and Grzegożek (1993) explored the methylamination of various nitroquinolines, including 2-nitroquinoline, to produce mono- and bis(methylamino)-substituted compounds. This research provides insight into the chemical modification and synthesis of nitroquinoline derivatives (Woźniak & Grzegożek, 1993).

Potential Prodrug Systems

A study by Couch et al. (2008) focused on synthesizing a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This research indicates the potential application of nitroquinoline derivatives in drug development and targeted therapy (Couch et al., 2008).

DNA and Protein Binding Studies

Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors for selective detection of Zn2+ and Al3+ ions. These studies provide insights into the binding capabilities of quinoline derivatives to DNA and proteins, which is crucial for understanding their biological interactions (Ghorai et al., 2020).

Anticancer Agent Development

Research by Chauhan et al. (2015) and Li et al. (2008) focused on synthesizing nitroquinoline derivatives as potential anticancer agents. Their studies highlight the therapeutic potential of these compounds in inhibiting tumor cell proliferation and provide a foundation for further development of anticancer drugs (Chauhan et al., 2015); (Li et al., 2008).

Photo-Induced Cytotoxicity Studies

Xu et al. (2017) studied nitrosylruthenium complexes, including those with this compound, for their photo-induced cytotoxicity and controlled nitric oxide release. These findings have potential applications in photodynamic therapy and cancer treatment (Xu et al., 2017).

Eigenschaften

IUPAC Name |

2-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-10(12(13)14)6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWHVUCAESEVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503760 | |

| Record name | 2-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75353-77-4 | |

| Record name | 2-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

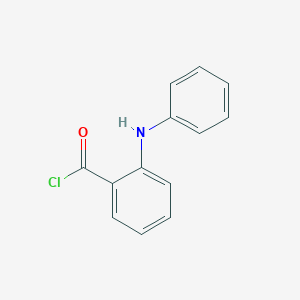

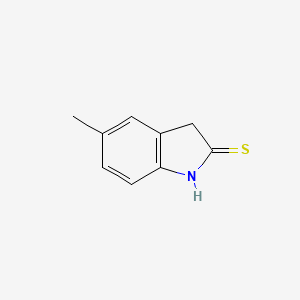

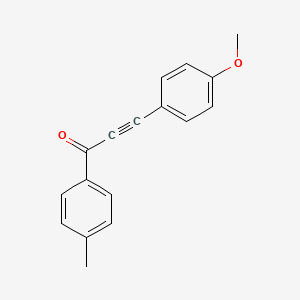

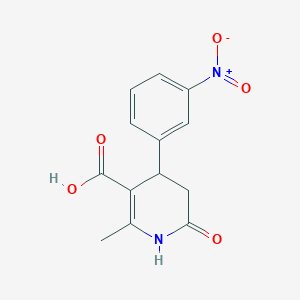

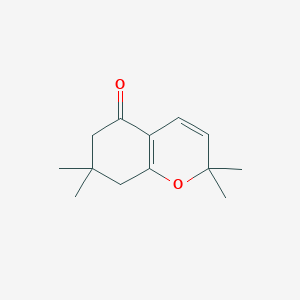

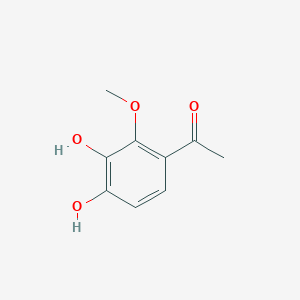

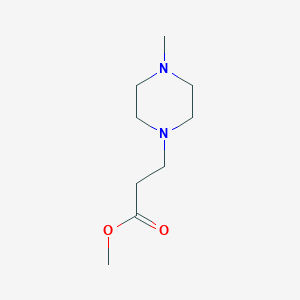

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)